molecular formula C19H28O B8514458 Spiro[5.5]undeca-1,4,8-trien-3-one, 2,4-bis(1,1-dimethylethyl)- CAS No. 94817-72-8

Spiro[5.5]undeca-1,4,8-trien-3-one, 2,4-bis(1,1-dimethylethyl)-

Cat. No.: B8514458
CAS No.: 94817-72-8
M. Wt: 272.4 g/mol
InChI Key: OJQFZUBBNMIXSO-UHFFFAOYSA-N
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Description

Spiro[5.5]undeca-1,4,8-trien-3-one, 2,4-bis(1,1-dimethylethyl)- is a useful research compound. Its molecular formula is C19H28O and its molecular weight is 272.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Spiro[5.5]undeca-1,4,8-trien-3-one, 2,4-bis(1,1-dimethylethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Spiro[5.5]undeca-1,4,8-trien-3-one, 2,4-bis(1,1-dimethylethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

94817-72-8

Molecular Formula

C19H28O

Molecular Weight

272.4 g/mol

IUPAC Name

2,4-ditert-butylspiro[5.5]undeca-1,4,9-trien-3-one

InChI

InChI=1S/C19H28O/c1-17(2,3)14-12-19(10-8-7-9-11-19)13-15(16(14)20)18(4,5)6/h7-8,12-13H,9-11H2,1-6H3

InChI Key

OJQFZUBBNMIXSO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2(CCC=CC2)C=C(C1=O)C(C)(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Following the same general procedure as in Example I, 20 mmols of N,N-dimethyl-4-aminomethyl-2,6-di-t-butylphenol were reacted with approximately 222 mmols of 1,3-butadiene in 47 g of ethyl acetate at about 190° C. for 10 hours. As determined by GC analysis, the process resulted in a 100% yield of 2,4-di-t-butylspiro[5.5]undeca-1,4,8-trien-3-one.
Quantity
20 mmol
Type
reactant
Reaction Step One
Quantity
222 mmol
Type
reactant
Reaction Step Two
Quantity
47 g
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a 250 mL glass reaction vessel there was added a dimethylformamide (10 mLs) solution of N,N-dimethyl,2,6-di-t-butyl-4-aminomethylphenol (2.63 g; 10 mmols). The vessel was sealed and 1,3-butadiene (40 mmols) was introduced into the system. The reaction mixture was then heated to 110° C. and the pressure was increased from atmospheric up to approximately 50 psig. The reaction was maintained at these conditions for approximately 48 hours. The reaction vessel was then cooled to room temperature. After cooling, the reaction mixture was filtered to remove ammonium iodide salt by-product. The filtrate was concentrated to afford a viscous oil crystallized with ethanol:water (60:40) to give 0.11 g of 2,4-di-t-butylspiro[5.5]undeca-1,4,8-trien-3-one (49% yield based on N,N-dimethyl,2,6-di-t-butyl-4-aminomethylphenol starting reactant).
[Compound]
Name
glass
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
40 mmol
Type
reactant
Reaction Step Two
Quantity
2.63 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a 250 mL glass reaction vessel containing an ethyl acetate (50 mLs) solution of N,N-dimethyl,2,6-di-t-butyl-4-aminomethylphenol (1.32 g; 5 mmols), there was added methyl iodide (0.31 mLs; 5 mmols) to give a colorless slurry. The vessel was sealed and 1,3-butadiene (20 mmols) was introduced into the system. The reaction mixture was heated to 100° C. and the pressure was increased from atmospheric to 45 psig. The reaction mixture was maintained at these conditions for approximately 30 hours. The reaction vessel was then allowed to cool to room temperature. After cooling, the black reaction mixture was filtered to remove ammonium iodide salt by-product. The filtrate was concentrated to afford a viscous oil which was crystallized from ethanol:water (80:20) to give 1.34 g of 2,4-di-t-butylspiro[5.5]undeca-1,4,8-trien-3-one (49% yield based on the N,N-dimethyl,2,6-di-t-butyl-4-aminomethylphenol starting reactant) as colorless crystals.
[Compound]
Name
glass
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
0.31 mL
Type
reactant
Reaction Step Two
Quantity
20 mmol
Type
reactant
Reaction Step Three
Quantity
1.32 g
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four

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